molecular formula C5H9NO3 B6355510 3-(Methylamino)oxetane-3-carboxylic acid CAS No. 1541289-37-5

3-(Methylamino)oxetane-3-carboxylic acid

Cat. No.: B6355510
CAS No.: 1541289-37-5
M. Wt: 131.13 g/mol
InChI Key: UFXHHNPUXSLYAC-UHFFFAOYSA-N
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Description

3-(Methylamino)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol It is characterized by the presence of an oxetane ring, a carboxylic acid group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with methylamine under controlled conditions. One common method includes the use of oxetane-3-carboxylic acid as a starting material, which is then reacted with methylamine in the presence of a suitable catalyst to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-carboxylic acid derivatives, while reduction can produce oxetane-3-methanol .

Scientific Research Applications

3-(Methylamino)oxetane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 3-(Methylamino)oxetane-3-carboxylic acid is unique due to the presence of both the oxetane ring and the methylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-(methylamino)oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-6-5(4(7)8)2-9-3-5/h6H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXHHNPUXSLYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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